Z-D-Trp-NH2
Description
Z-D-Trp-NH2 is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group of D-tryptophanamide. The Z group enhances stability during peptide synthesis by preventing undesired side reactions, while the D-configuration confers resistance to enzymatic degradation compared to its L-enantiomer. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate D-tryptophan residues into peptides, which are critical for designing metabolically stable analogs with tailored bioactivity .
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24)/t17-/m1/s1 |
InChI Key |
GGRKLCWXRBTPLH-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Attributes :
- Chemical Formula : C₁₉H₁₉N₃O₃ (estimated, including Z group).
- Molecular Weight : ~337.4 g/mol.
- Functional Groups: Z-protected α-amino group, indole side chain (tryptophan), and C-terminal amide.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Z-D-Trp-NH2 with structurally related compounds:
Key Observations :
- Z Protection : The Z group in this compound reduces aqueous solubility but significantly improves stability, making it preferable for SPPS. In contrast, unprotected analogs like H-D-Trp-NH2 are more soluble but less stable .
- Stereochemistry : D-configuration in this compound and CTP-NH2 enhances metabolic stability compared to L-forms, which are more susceptible to proteases .
- Applications : While this compound serves as a building block in peptide synthesis, CTP-NH2 is a bioactive peptide with mu-opioid antagonist activity due to its conformational rigidity and D-Trp placement .
Stability and Handling
- This compound : Requires storage at -20°C in anhydrous solvents to prevent Z-group hydrolysis.
- H-L-Trp-NH2·HCl : Stable at -20°C but sensitive to freeze-thaw cycles; aqueous solutions degrade rapidly .
- CTP-NH2: Long-term stability in lyophilized form due to disulfide bonds (from Pen residue) and D-amino acids .
Research Findings and Data Gaps
- Limited direct studies on this compound are available in the provided evidence, but its properties can be inferred from analogs. For example, the Z group’s role in stabilizing intermediates is well-documented in SPPS literature .
- CTP-NH2’s NMR-derived conformation highlights the importance of D-Trp in peptide bioactivity, suggesting similar advantages for this compound in designed peptides .
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